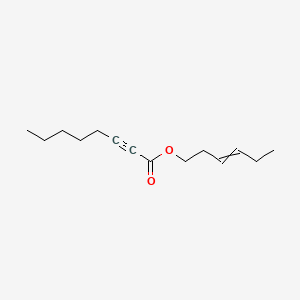
(Z)-3-hexen-1-yl heptine carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-3-en-1-yl oct-2-ynoate is an organic compound with the molecular formula C14H22O2. It is known for its unique structure, which includes both an alkyne and an alkene functional group. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-3-en-1-yl oct-2-ynoate can be synthesized through esterification reactions. One common method involves the reaction of hex-3-en-1-ol with oct-2-ynoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of hex-3-en-1-yl oct-2-ynoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Hex-3-en-1-yl oct-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as sodium hydroxide (NaOH) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Hex-3-en-1-yl oct-2-ynoate can be oxidized to form hex-3-en-1-yl oct-2-ynoic acid.
Reduction: Reduction can yield hex-3-en-1-yl oct-2-ene or hex-3-en-1-yl octane.
Substitution: Substitution reactions can produce various esters or alcohols depending on the nucleophile used.
Scientific Research Applications
Hex-3-en-1-yl oct-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: Hex-3-en-1-yl oct-2-ynoate is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of hex-3-en-1-yl oct-2-ynoate involves its interaction with specific molecular targets. The alkyne and alkene functional groups allow it to participate in various chemical reactions, which can modulate biological pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit enzyme activity.
Comparison with Similar Compounds
Hex-3-en-1-yl oct-2-ynoate can be compared with other similar compounds such as:
Hex-3-en-1-yl oct-2-enoate: This compound has an alkene instead of an alkyne group, which affects its reactivity and applications.
Hex-3-en-1-yl octanoate: Lacking both the alkyne and alkene groups, this compound has different chemical properties and uses.
Oct-2-ynoic acid: This compound, being an acid, has different reactivity and is used in different applications compared to its ester derivative.
Hex-3-en-1-yl oct-2-ynoate stands out due to its unique combination of functional groups, making it versatile for various chemical and industrial applications.
Properties
IUPAC Name |
hex-3-enyl oct-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQMBWSXVCLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC(=O)OCCC=CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














